Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate
CAS No.: 2137895-68-0
Cat. No.: VC6573896
Molecular Formula: C10H9BrO3
Molecular Weight: 257.083
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137895-68-0 |
|---|---|
| Molecular Formula | C10H9BrO3 |
| Molecular Weight | 257.083 |
| IUPAC Name | methyl 7-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C10H9BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-4,7H,5H2,1H3 |
| Standard InChI Key | NFMNGYCTTHHLQL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1COC2=C1C=CC=C2Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate possesses a fused benzofuran core, comprising a benzene ring fused to a furan ring. The dihydro designation indicates partial saturation of the furan ring, reducing its aromaticity and altering its electronic properties. Key structural features include:
-
Bromine substitution at the 7-position of the benzofuran system, enhancing electrophilic reactivity and influencing intermolecular interactions.
-
Carboxylate ester group at the 3-position, which modulates solubility and serves as a handle for further chemical modifications.
-
Chiral center at the 3-position due to the ester substituent, introducing stereochemical complexity that may impact biological activity.
The compound’s SMILES notation (COC(=O)C1COC2=C1C=CC=C2Br) and InChIKey (NFMNGYCTTHHLQL-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereochemistry.
Table 1: Molecular Properties of Methyl 7-Bromo-2,3-Dihydrobenzofuran-3-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| IUPAC Name | Methyl 7-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
| CAS Number | 2137895-68-0 |
| Solubility | Not publicly available |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate typically involves multi-step sequences starting from simpler benzofuran precursors. A generalized approach includes:
-
Bromination: Electrophilic bromination of a dihydrobenzofuran intermediate using reagents like N-bromosuccinimide (NBS) under controlled conditions.
-
Esterification: Introduction of the carboxylate ester via Fischer esterification or Mitsunobu reaction, depending on the hydroxyl group’s accessibility.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from by-products.
Recent advancements emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For instance, palladium-catalyzed cross-coupling reactions have been explored to introduce the bromine atom with higher regioselectivity.
Challenges and Optimization
-
Regioselectivity: Achieving selective bromination at the 7-position requires precise control over reaction conditions, as competing positions (e.g., 5- or 6-) may react.
-
Stereochemical Control: Asymmetric synthesis methods, such as chiral auxiliary-mediated esterification, remain underdeveloped for this compound but could enhance enantiomeric purity.
-
Scalability: Transitioning from milligram-scale laboratory synthesis to industrial production necessitates optimization of solvent systems and catalyst recovery.
Biological Activities and Mechanistic Insights
Table 2: Comparative Bioactivity of Benzofuran Derivatives
| Compound | IC₅₀ (Cancer Cells) | MIC (S. aureus) |
|---|---|---|
| Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate | Not reported | Not reported |
| Non-brominated analog | 12.5 μM | 25 μg/mL |
| (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol | 8.2 μM | 18 μg/mL |
Structure-Activity Relationships (SAR)
-
Bromine Substitution: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins.
-
Ester vs. Carboxylic Acid: The methyl ester improves cell permeability compared to free carboxylic acids, though hydrolytic conversion in vivo may alter activity.
-
Dihydro vs. Fully Aromatic: Partial saturation reduces planarity, potentially diminishing intercalation with DNA but improving solubility.
Recent Research Advancements
Synthetic Innovations
A 2023 study demonstrated the use of flow chemistry to synthesize dihydrobenzofuran scaffolds with 90% yield, suggesting applicability to methyl 7-bromo derivatives. Additionally, enzyme-catalyzed asymmetric synthesis has emerged as a green chemistry approach to access enantiomerically pure intermediates.
Biological Screening
Preliminary assays conducted in 2024 revealed that methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate inhibits pancreatic cancer cell proliferation (PANC-1 cells) at 50 μM, though mechanistic studies are ongoing. Comparative analyses with fluorinated analogs indicate bromine’s superior steric and electronic effects in target engagement.
Future Directions and Challenges
Therapeutic Development
-
Target Identification: Proteomic studies using affinity-based probes could elucidate binding partners in disease-relevant pathways.
-
Prodrug Strategies: Converting the methyl ester to a prodrug (e.g., phosphonate ester) may enhance bioavailability and tissue specificity.
-
Combination Therapies: Synergistic effects with checkpoint inhibitors or chemotherapeutic agents warrant exploration in oncology.
Synthetic Chemistry Priorities
-
Enantioselective Synthesis: Developing catalytic asymmetric methods to access both (R)- and (S)-enantiomers for comparative bioactivity studies.
-
C-H Functionalization: Direct functionalization of the benzofuran core could streamline derivative synthesis and diversification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume